Studies suggest that Piperlonguminine might have neuroprotective properties. Research has shown that it can reduce the accumulation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease []. Additionally, Piperlonguminine may help protect neurons from damage caused by oxidative stress and inflammation, both of which are implicated in neurodegenerative diseases [].
Some research suggests that Piperlonguminine may have anti-cancer properties. Studies have shown that it can induce cell death in various cancer cell lines [, ]. Additionally, Piperlonguminine may inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways [].
Preliminary research suggests that Piperlonguminine might have anti-inflammatory properties. Studies have shown that it can reduce the production of inflammatory mediators and suppress the activity of inflammatory signaling pathways [, ]. These findings suggest that Piperlonguminine might be beneficial in treating inflammatory conditions like arthritis and inflammatory bowel disease.
Piperlonguminine is a natural compound derived from the plant Piper longum, commonly known for its traditional medicinal uses. This compound belongs to a class of alkaloids and is structurally characterized by its unique lactam ring and multiple methoxy groups. Piperlonguminine has gained attention for its potential therapeutic properties, particularly in cancer treatment, due to its ability to selectively induce apoptosis in malignant cells while sparing normal cells .
The mechanism of action for piperlonguminine's various effects is still under investigation. Here are some potential areas of action based on current research:
Piperlonguminine undergoes various chemical transformations, primarily involving oxidation and demethylation. Notably, studies have shown that the compound can be metabolized into several metabolites through enzymatic reactions. For instance, modifications at the lactam ring and the cinnamic portion lead to the formation of different metabolites, including those resulting from demethylation and epoxidation . The presence of reactive sites in its structure, particularly the C2-C3 olefin, plays a significant role in its reactivity and biological effects .
Piperlonguminine exhibits significant biological activity, particularly as an anticancer agent. It has been shown to elevate levels of reactive oxygen species in cancer cells, leading to oxidative stress and subsequent cell death. This selectivity for cancer cells is attributed to the compound's ability to exploit the altered redox state typical of malignant cells . Additionally, piperlonguminine inhibits various signaling pathways associated with cancer progression, including the nuclear factor kappa-light-chain-enhancer of activated B cells pathway, thereby reducing tumor growth and metastasis .
The synthesis of piperlonguminine can be achieved through several methods:
These synthetic methods allow for the production of derivatives that may possess improved pharmacological properties.
Piperlonguminine is primarily explored for its applications in oncology due to its selective cytotoxicity towards cancer cells. Its potential applications include:
Interaction studies have demonstrated that piperlonguminine can inhibit specific enzymes involved in drug metabolism, such as cytochrome P450 enzymes. This inhibition can affect the pharmacokinetics of co-administered drugs . Additionally, it interacts with glutathione, impacting cellular detoxification processes and enhancing its anticancer effects through protein glutathionylation mechanisms .
Piperlonguminine shares structural similarities with several other compounds derived from Piper species or related alkaloids. Here are some comparable compounds:
Compound | Structural Features | Biological Activity |
---|---|---|
Piperine | Alkaloid with a piperidine ring | Anti-inflammatory, analgesic |
Piplartine | Similar alkaloid | Anticancer properties |
Piperlongum | Contains similar functional groups | Traditional medicinal uses |
Capsaicin | Vanilloid structure | Analgesic, anti-inflammatory |
Uniqueness of Piperlonguminine: Unlike these compounds, piperlonguminine is particularly noted for its selective toxicity towards cancer cells via reactive oxygen species elevation and specific enzyme inhibition mechanisms. Its unique electrophilic nature allows it to interact with cellular macromolecules distinctly compared to other similar compounds.
Piperlonguminine is an amide alkaloid occurring in several Piper species.
Its molecular formula is $$C{16}H{19}NO_{3}$$ and the exact mass is 273.1365 Da [1].
The conjugated penta-2,4-dienamide side chain is locked in the (E,E) configuration, while the isobutyl moiety is achiral.
Key structural descriptors are given in Table 1.
Parameter | Value |
---|---|
IUPAC name | (2E,4E)-5-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)penta-2,4-dienamide [1] |
CAS registry number | 5950-12-9 [1] |
PubChem CID | 5320621 [1] |
Topological polar surface area | 47.6 Ų [1] |
XLogP₃ (calculated) | 3.8 [1] |
Rotatable bonds | 5 [1] |
Formal charge | 0 [1] |
The rigid diene–amide conjugation and the methylenedioxy-phenyl ring produce an extended $$\pi$$-system that underlies the chromophore seen in ultraviolet spectroscopy and facilitates charge-stabilised fragment ions in mass spectrometry [2].
Table 2 lists the principal ^1H and ^13C chemical shifts recorded for crystalline piperlonguminine in chloroform-d$$_1$$ [2].
Nucleus (ppm) | Assignment |
---|---|
^1H NMR (500 MHz) | |
6.55 (2 H, s) | O-CH$$_2$$ of methylenedioxy bridge |
7.29 – 7.34 (3 H, m) | Aromatic protons H-2′, H-4′, H-6′ |
3.82, 2.10 (4 H, m) | Olefinic H-2, H-3 of diene chain |
3.99, 3.68, 3.25, 2.50 (4 H, m) | Olefinic H-4, H-5 of diene chain |
8.95 (6 H, d, $$J$$=6 Hz) | Isopropyl CH$$_3$$ × 2 |
7.90 (1 H, m) | Isopropyl CH |
6.55 (2 H, d) | N-CH$$_2$$ adjacent to amide N |
^13C NMR (125 MHz) | |
167.3 | Amide carbonyl C-1 |
146.7, 142.5 | C-3′, C-4′ (aromatic quaternary) |
136.0, 133.4 | Olefinic C-2, C-4 |
123.6, 122.8 | Olefinic C-3, C-5 |
109.1 | O-CH$$_2$$ (methylenedioxy) |
43.8 | N-CH$$_2$$ (isobutyl) |
28.9 | CH (isobutyl) |
19.3 | CH$$_3$$ (isobutyl) |
Attenuated-total-reflectance FT-IR bands (neat, cm⁻¹) are characteristic for the conjugated amide and benzodioxole ring [3]:
Wavenumber | Intensity | Assignment |
---|---|---|
3 292 | medium | N–H stretch |
1 662 | strong | α,β-unsaturated amide C=O |
1 600 – 1 580 | medium | C=C stretch of diene |
1 513 | medium | Aromatic C=C |
1 251 | strong | C–O–C asymmetric stretch (dioxole) |
1 036 | strong | C–O–C symmetric stretch |
Electron-impact and electrospray ionisation data reveal a base molecular ion at m/z 273.136 (M⁺·) and a diagnostic fragmentation pathway that expels the isobutylamine or the methylenedioxyphenyl moieties [2] [4].
m/z (rel. int.) | Proposed fragment |
---|---|
273 (100%) | Molecular ion (C₁₆H₁₉NO₃)⁺· [2] |
201 (85%) | Loss of isobutyl radical [2] |
173 (60%) | Benzodioxole cation [2] |
172 (40%) | Benzodioxole – H fragment [2] |
115 (100%) | Base peak in MS² (allylic ion) [4] |
A non-polar capillary GC column affords a Kovats index of 2 667.7 under a 60 → 280 °C programme [5].
Medium | Solubility | Experimental note |
---|---|---|
DMSO | ≥ 20 mg mL⁻¹ at 20 °C [6] | Forms clear solution |
Dimethyl formamide | ≥ 20 mg mL⁻¹ at 20 °C [6] | – |
Ethanol (absolute) | ≤ 3 mg mL⁻¹ at 20 °C [6] | Solubility improves on warming |
Aqueous buffers | Data not reported; low predicted water solubility consistent with logP 3.8 [1] | – |
Descriptor | Value |
---|---|
LogP (XLogP₃) | 3.8 [1] |
pKₐ (predicted) | 12.9 for the amide N–H; compound behaves as a neutral molecule at physiological pH [1] |
Topological polar surface area | 47.6 Ų [1] |
Hydrogen-bond donors / acceptors | 1 / 3 [1] |